
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:
Oxidation: of epiandrosterone to form the corresponding ketone.
Amination: to introduce the amino group.
Condensation: with benzonitrile to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: using specific oxidizing agents.
Controlled amination: under specific temperature and pressure conditions.
Purification: through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products:
Oxidized derivatives: with different functional groups.
Reduced products: with altered hydrogenation states.
Substituted compounds: with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating androgenic activity.
- Used in studies related to hormone metabolism and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on muscle growth and fat metabolism.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used in the development of performance-enhancing supplements.
Mechanism of Action
The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:
Androgen receptors: in muscle and fat tissues.
Enzymes: involved in steroid metabolism, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.
Comparison with Similar Compounds
Epiandrosterone: A precursor and metabolite with weak androgenic activity.
Androsterone: Another metabolite of testosterone with similar properties.
3β-Hydroxy-5α-androstan-17-one: Known for its role in muscle growth and fat metabolism.
Uniqueness:
- p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.
Properties
CAS No. |
64584-57-2 |
|---|---|
Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile |
InChI |
InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1 |
InChI Key |
VCOVXRSXBZKBGF-ZSJNWVFTSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C |
Canonical SMILES |
CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



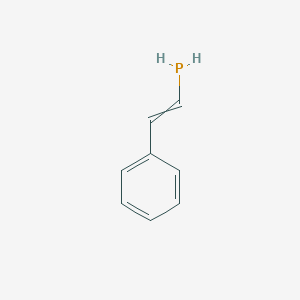
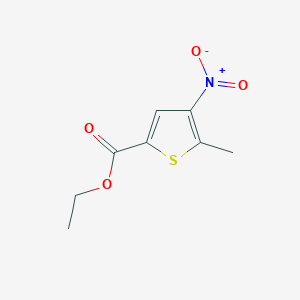
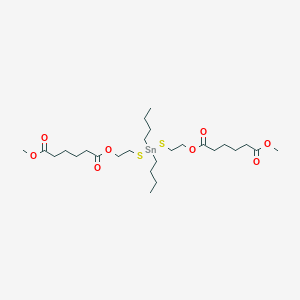
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
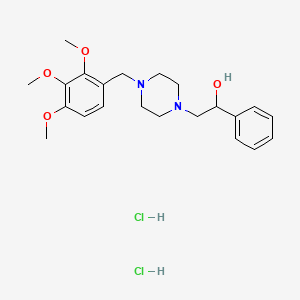

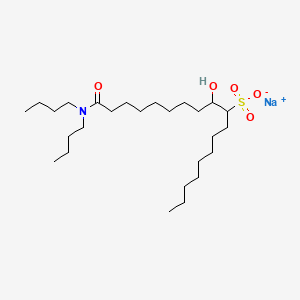
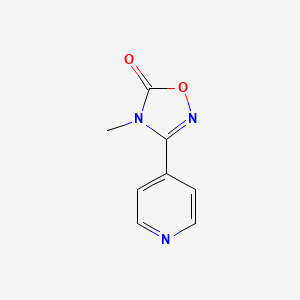
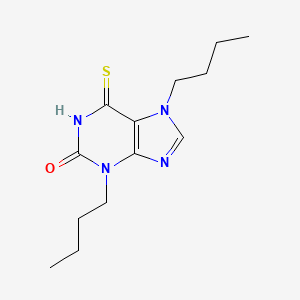
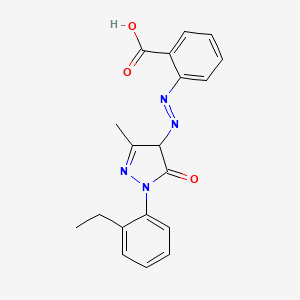
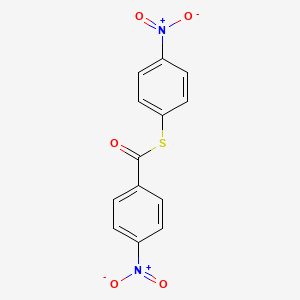
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
